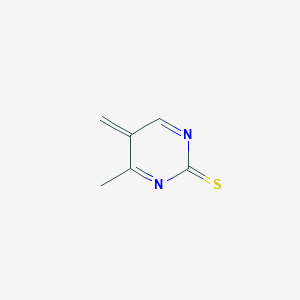

4-Methyl-5-methylidenepyrimidine-2-thione

Description

4-Methyl-5-methylidenepyrimidine-2-thione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a sulfur atom at the 2-position of the pyrimidine ring, which imparts unique chemical and biological properties. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

Molecular Formula |

C6H6N2S |

|---|---|

Molecular Weight |

138.19 g/mol |

IUPAC Name |

4-methyl-5-methylidenepyrimidine-2-thione |

InChI |

InChI=1S/C6H6N2S/c1-4-3-7-6(9)8-5(4)2/h3H,1H2,2H3 |

InChI Key |

MJJIPIFIJMDLDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=S)N=CC1=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-methylidenepyrimidine-2-thione can be achieved through various cyclization processes. The most common methods include [3+3], [4+2], and [5+1] cyclization reactions. These methods involve the reaction of appropriate precursors under specific conditions to form the desired pyrimidine ring with an exocyclic sulfur atom .

Industrial Production Methods

Industrial production of 4-Methyl-5-methylidenepyrimidine-2-thione typically involves the use of sulfur-containing reagents and 2-halo derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve the use of catalysts and solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-methylidenepyrimidine-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include Lawesson’s reagent and phosphorus pentasulfide for thionation, and various oxidizing and reducing agents for oxidation and reduction reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrimidine derivatives. These products have significant applications in medicinal chemistry and other fields .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-Methyl-5-methylidenepyrimidine-2-thione derivatives as anticancer agents. For example, a series of synthesized compounds demonstrated promising activity against HepG-2 liver cancer cell lines. One compound exhibited an IC50 value of 25.5 µg/mL, significantly lower than that of the standard drug doxorubicin (IC50 = 0.36 µg/mL) while showing minimal cytotoxic effects on normal cells . This indicates the compound's potential for selective targeting of cancer cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Derivatives of 4-Methyl-5-methylidenepyrimidine-2-thione were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Some derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests its potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 4-Methyl-5-methylidenepyrimidine-2-thione has shown anti-inflammatory properties. Compounds derived from it were found to suppress cyclooxygenase-2 (COX-2) activity effectively, with IC50 values indicating strong inhibition comparable to standard anti-inflammatory drugs . This positions it as a candidate for further development in anti-inflammatory therapies.

Hybrid Catalysts

The synthesis of 4-Methyl-5-methylidenepyrimidine-2-thione can be facilitated through various hybrid catalytic systems, which enhance the efficiency and selectivity of reactions. Recent reviews have documented the use of organocatalysts, metal catalysts, and ionic liquids in synthesizing pyrimidine derivatives . These methods not only improve yields but also reduce the environmental impact of chemical processes.

Multicomponent Reactions

The compound is often synthesized via multicomponent reactions that allow for the construction of complex molecular architectures in a single step. This approach is advantageous in medicinal chemistry as it streamlines the development of new drug candidates . The versatility of these reactions makes them a valuable tool in the synthetic chemist's arsenal.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Methyl-5-methylidenepyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the synthesis of nucleic acids in microbial cells, leading to antimicrobial activity .

Comparison with Similar Compounds

4-Methyl-5-methylidenepyrimidine-2-thione can be compared with other pyrimidine derivatives, such as:

2-Methyl-5-methylidenepyrimidin-4-imine: This compound has similar structural features but differs in its biological activity and chemical reactivity.

Thiazolo[3,2-a]pyrimidine derivatives: These compounds have a fused thiazole ring and exhibit different pharmacological properties.

Pyrimidinone systems: These compounds have a carbonyl group instead of a thione group and show different reactivity and biological activities.

The uniqueness of 4-Methyl-5-methylidenepyrimidine-2-thione lies in its exocyclic sulfur atom, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Biological Activity

4-Methyl-5-methylidenepyrimidine-2-thione (MMPT) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various fields, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

4-Methyl-5-methylidenepyrimidine-2-thione features a pyrimidine ring with a thione functional group. Its structure can be represented as:

The synthesis of MMPT typically involves the condensation of appropriate precursors, such as 4-methylpyrimidine derivatives with thioamide functionalities. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as refluxing in organic solvents or microwave-assisted synthesis.

Biological Activity Overview

MMPT exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that MMPT and its derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from thiazole and pyrimidine frameworks have demonstrated efficacy against various strains of bacteria and fungi, suggesting potential applications in treating infections .

- Anticancer Properties : Research indicates that MMPT can induce selective cytotoxicity in tumor cell lines. In vitro studies have reported that MMPT derivatives exhibit potent activity against human cancer cell lines, including leukemia and solid tumors . The mechanism may involve the induction of apoptosis or disruption of cell cycle progression.

- Antiparasitic Activity : The compound has also been evaluated for its antiparasitic properties. Notably, derivatives have shown effectiveness against protozoan parasites such as Trypanosoma species, indicating potential use in treating diseases like Chagas disease and leishmaniasis .

Antimicrobial Activity

A comprehensive study on the antimicrobial efficacy of MMPT derivatives revealed:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MMPT-1 | E. coli | 32 µg/mL |

| MMPT-2 | S. aureus | 16 µg/mL |

| MMPT-3 | Candida albicans | 8 µg/mL |

These results underscore the potential of MMPT as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies assessed the cytotoxic effects of MMPT on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-1080 (Fibrosarcoma) | 15 | Induction of apoptosis |

| MG-22A (Hepatoma) | 20 | Cell cycle arrest at G2/M phase |

| K562 (Leukemia) | 12 | Inhibition of proliferation |

The anticancer activity appears to be mediated through multiple pathways, including apoptosis induction and cell cycle modulation.

Case Studies

- In Vivo Anticancer Study : A study conducted on mice bearing S-180 tumors showed that administration of MMPT significantly reduced tumor size compared to control groups. The treatment group exhibited a decrease in tumor volume by approximately 50% after two weeks of treatment .

- Antiparasitic Efficacy : Derivatives of MMPT were tested against Leishmania donovani, showing promising results with an IC50 value similar to current treatment options but with lower toxicity profiles .

Q & A

Q. What protocols validate the compound’s stability under different storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose samples to heat, light, or humidity and monitor decomposition via LC-MS.

- Crystallinity Checks : Compare PXRD patterns before and after storage to detect phase changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.